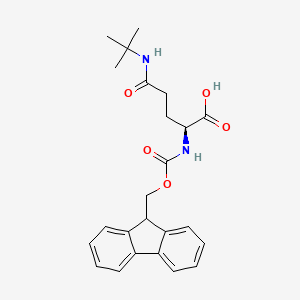
(5-Bromoisoquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromoisoquinolin-3-yl)methanamine: is a chemical compound with the following structure:
C10H9BrN2
It belongs to the class of isoquinoline derivatives and contains a bromine atom attached to the isoquinoline ring. The compound’s systematic name is 1-(5-bromoisoquinolin-3-yl)methanamine . It is often encountered as its hydrochloride salt, 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 5-bromoisoquinoline with formaldehyde followed by reduction. The reaction proceeds as follows:
Formylation: 5-Bromoisoquinoline reacts with formaldehyde (methanal) to form the corresponding imine intermediate.
Reduction: The imine intermediate is reduced to yield .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Reactivity:
(5-Bromoisoquinolin-3-yl)methanamine: can participate in various chemical reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imine group can yield secondary amines.
Functionalization: The isoquinoline ring can be further functionalized.
Formylation: Formaldehyde (methanal) and acid catalysts (e.g., HCl).
Reduction: Common reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Functionalization: Various reagents specific to the desired reaction.
Major Products: The major product of the reduction step is This compound itself.
Wissenschaftliche Forschungsanwendungen
(5-Bromoisoquinolin-3-yl)methanamine: finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Pharmacology: Researchers explore its potential as a drug candidate.
Chemical Biology: It can be used to probe biological processes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
While there are related isoquinoline derivatives, the unique combination of the bromine substituent and the methanamine group distinguishes (5-Bromoisoquinolin-3-yl)methanamine from other compounds. Similar compounds include:
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
(5-bromoisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2 |
InChI-Schlüssel |
NRKOJXBTPYUDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


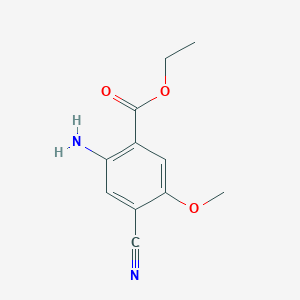
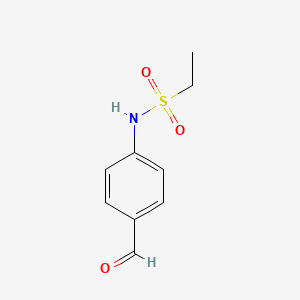
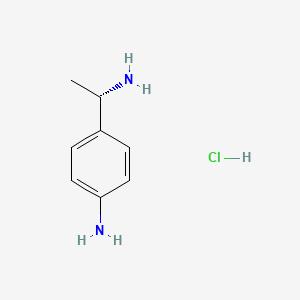

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
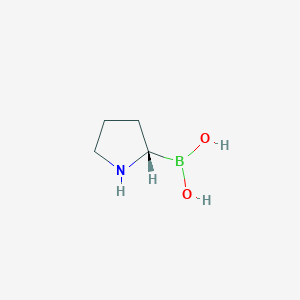
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
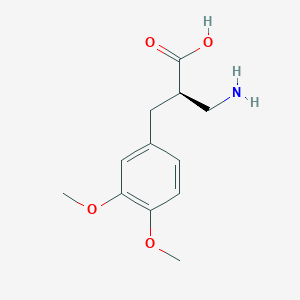
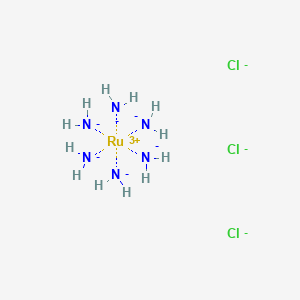
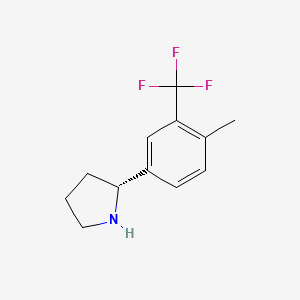
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)

